N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a triazolopyrimidine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a microwave-mediated, catalyst-free method using enaminonitriles and benzohydrazides.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. This approach is eco-friendly and efficient, allowing for the production of the compound in good-to-excellent yields .
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives .
Scientific Research Applications
N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: This compound is used in the design and synthesis of anticancer agents, particularly those targeting the ERK signaling pathway.
Biological Research: It exhibits significant biological activities, including antifungal, antiviral, and antiparasitic properties.
Material Sciences: The compound is utilized in the development of corrosion inhibitors for steel protection.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:
ERK Signaling Pathway: The compound inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT.
GABA A Receptor: In the context of its anti-epileptic activity, the compound interacts with the GABA A receptor, modulating its activity and reducing neuronal excitability.
Comparison with Similar Compounds
N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds:
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,2,3-Triazolo[4,5-d]pyrimidines: These compounds have a different triazole ring fusion, resulting in distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and material sciences. Its unique structure and reactivity make it a valuable target for further research and development.
Properties
Molecular Formula |
C12H10IN5 |
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Molecular Weight |
351.15 g/mol |
IUPAC Name |
N-(4-iodophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C12H10IN5/c1-8-6-11(18-12(16-8)14-7-15-18)17-10-4-2-9(13)3-5-10/h2-7,17H,1H3 |
InChI Key |
QVPXUDGKMIWQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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